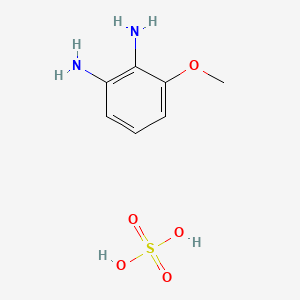

3-Methoxy-benzene-1,2-diamine, hydrosulphate, 95%; hydrosulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-benzene-1,2-diamine hydrosulphate, commonly referred to as MBDA, is a chemical compound used in various scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C7H12N2O5S and a molecular weight of 236.25 g/mol .

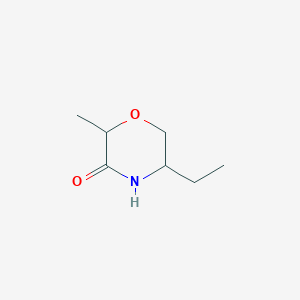

Molecular Structure Analysis

The molecular structure of 3-Methoxy-benzene-1,2-diamine, hydrosulphate is represented by the formula C7H12N2O5S . The average mass is 236.246 Da and the monoisotopic mass is 236.046692 Da .Physical And Chemical Properties Analysis

3-Methoxy-benzene-1,2-diamine, hydrosulphate has a melting point of 77-78℃ and a boiling point of 114-116 °C (at 0.5 Torr pressure) . It has a predicted density of 1.170±0.06 g/cm3 . The compound is slightly soluble in water and in solvents like chloroform and methanol . It is sensitive to air .Scientific Research Applications

Chemical Reactivity and Kinetics

Research on derivatives of 3-Methoxy-benzene-1,2-diamine has provided insights into the reactivity and kinetics of benzene diamines. For example, studies on substituent effects on the reactivity of similar compounds have shown how electron-withdrawing groups can influence the rate of oxidation and coupling reactions. These insights are crucial for understanding the fundamental chemistry underlying synthetic processes involving benzene diamines (Bailey, Zhang, & Murphy, 2017).

Crystal Structure and Co-crystallization

The crystal structure of compounds closely related to 3-Methoxy-benzene-1,2-diamine has been explored, revealing how medium-strong hydrogen bonds can lead to the formation of co-crystals. This research is valuable for the design of new materials and for understanding the molecular basis of co-crystallization processes (تحریری et al., 2018).

Polymer Synthesis

In the field of polymer science, derivatives of 3-Methoxy-benzene-1,2-diamine have been used to synthesize hyperbranched polyesters with many pendant primary hydroxy groups. These polymers exhibit unique solubility and thermal properties, which could be leveraged in various applications, including coatings and adhesives (Nishikubo, Kudo, & Nakagami, 2006).

Catalytic Applications

The compound and its derivatives have been found to be effective catalysts in synthetic chemistry. For instance, they have been used to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, demonstrating the potential of 3-Methoxy-benzene-1,2-diamine derivatives in facilitating organic transformations (Khazaei et al., 2011).

Fluorescent Chemosensors

Furthermore, certain derivatives have shown promise as fluorescent chemosensors for metal ions, highlighting their potential in environmental monitoring and analytical chemistry. This includes the development of chemosensors for the dual recognition of Ni2+ and Cu2+ ions, demonstrating the versatility of 3-Methoxy-benzene-1,2-diamine derivatives in sensor technology (Pawar et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-methoxybenzene-1,2-diamine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLFXCPZOBQIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149354 |

Source

|

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110680-93-8 |

Source

|

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)